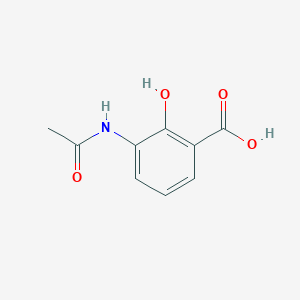

3-Acetamido-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetamido-2-hydroxybenzoic acid is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as 2-Acetamido-3-hydroxybenzoic acid and 3-hydroxy-N-acetylanthranilic acid .

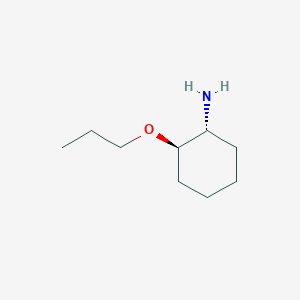

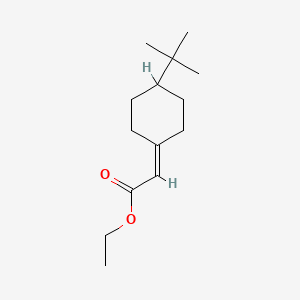

Molecular Structure Analysis

The molecular structure of 3-Acetamido-2-hydroxybenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 195.172 Da, and the monoisotopic mass is 195.053162 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetamido-2-hydroxybenzoic acid include a molecular weight of 195.17 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

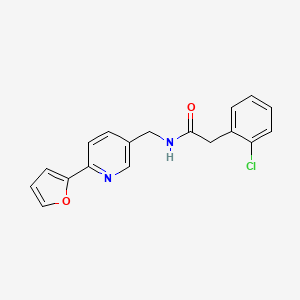

Analgesic Activity

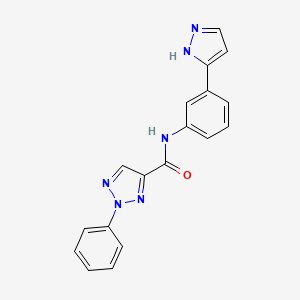

3-Acetamido-2-hydroxybenzoic acid derivatives have been studied for their analgesic activity . The derivatives were synthesized and their structural elucidation was performed using 1H NMR and 13C NMR . An in-silico study showed that these derivatives have a better bioavailability and binding affinity with the COX-2 receptor . Their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

Anti-Inflammatory Drugs

The derivatives of 3-Acetamido-2-hydroxybenzoic acid have been proposed as novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .

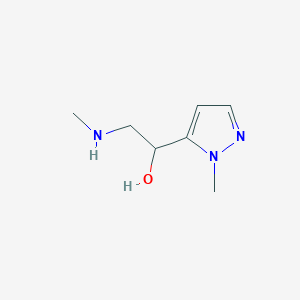

Pharmacokinetics and Toxicological Properties

The pharmacokinetics and toxicological properties of 3-Acetamido-2-hydroxybenzoic acid derivatives were predicted using computational tools . Druglikeness molecular descriptors of these derivatives were tested against Lipinski’s rule of five .

Binding Affinity with COX-2 Receptors

The binding affinity (kcal/mol) of 3-Acetamido-2-hydroxybenzoic acid derivatives with COX-2 receptors (Mus musculus and Homo sapiens) was analyzed using docking studies .

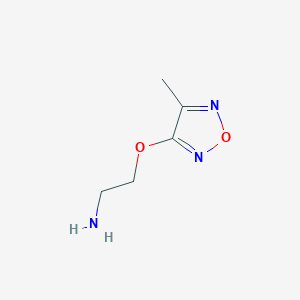

Edema Reduction

The derivatives of 3-Acetamido-2-hydroxybenzoic acid have been found to be effective in reducing edema formation induced by carrageenan or croton oil .

Orientations Futures

Future research directions could include the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . In particular, increasing the alkyl position (methyl) in an acetamide moiety of 5-acetamido-2-hydroxy benzoic acid derivatives aims to increase their selectivity over COX-2 .

Propriétés

IUPAC Name |

3-acetamido-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFUPIICBHXPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)

![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2717811.png)

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)